REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([S:11]C)[C:3]=1/[CH:4]=[N:5]/O.S(Cl)(Cl)(=O)=[O:14]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]2[C:4](=[O:14])[NH:5][S:11][C:7]=2[CH:8]=[CH:9][CH:10]=1
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Name
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|
Quantity
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12.37 g
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Type
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reactant
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Smiles
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ClC1=C(/C=N/O)C(=CC=C1)SC
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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5.4 mL
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Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the completion of the reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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a white precipitate formed
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Type
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FILTRATION
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Details
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The solid was collected by vacuum filtration
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Type
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WASH
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Details
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washed with toluene and air
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Type
|
DRY_WITH_MATERIAL
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Details
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dried to 4-chlorobenzo[d]isothiazol-3(2H)-one (6 g)
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Type
|
CUSTOM
|
Details
|
confirmed by LC-MS, tr=2.38 min (Method B) MH+=187
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Duration
|
2.38 min
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC2=C1C(NS2)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |